2-(3-Methylbutyl)aniline

Descripción general

Descripción

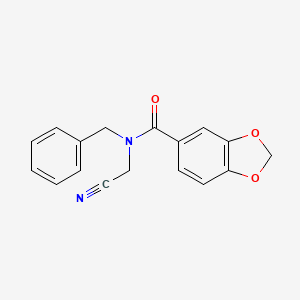

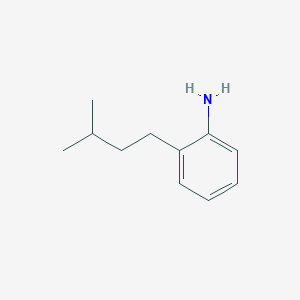

2-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 . It is a derivative of aniline, which is an aromatic amine .

Synthesis Analysis

The synthesis of this compound involves several methods . A related compound, 2-(1-methylbut-2-en-1-yl)aniline, has been synthesized and characterized in a study on modifying aniline monomers . The structures and composition of the polymers synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound consists of an aniline (aminobenzene) core with a 3-methylbutyl substituent . Anilines are aromatic amines, characterized by an amino group attached to a benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.26 . Its density is predicted to be 0.935±0.06 g/cm3 . More specific physical and chemical properties of this compound are not provided in the search results.Aplicaciones Científicas De Investigación

1. Environmental Applications

2-(3-Methylbutyl)aniline, as a derivative of aniline, finds relevance in environmental studies, particularly in the degradation of pollutants. Research on a strain of Delftia sp. AN3, capable of degrading aniline and its derivatives in wastewater treatment, highlights the significance of such compounds in bioremediation processes (Liu et al., 2002). Similarly, the study of anilines in Dutch rivers reflects the environmental monitoring of these compounds (Wegman & Korte, 1981).

2. Polymer Science

This compound derivatives are pivotal in polymer science. The synthesis and characterization of new polyaniline (PANI) derivatives, for instance, showcase the potential of these compounds in creating sensitive chemical sensors (Mustafin et al., 2021). Another study focuses on the synthesis conditions of poly-2-[(2E)-1-methyl-2-buten-1-yl]aniline, examining its physicochemical properties and applications in moisture sensors (Andriianova et al., 2021).

3. Sensor Technology

The versatility of this compound derivatives extends to sensor technology. For example, the use of polyaniline as a pH electrode and its potential in nonenzymatic glucose sensors highlight the diverse applications of aniline derivatives in sensor technology (Shoji & Freund, 2001).

4. Catalysis and Chemical Synthesis

These compounds also play a role in catalysis and chemical synthesis. A study involving the mono-N-methylation of anilines using methanol, catalyzed by a manganese pincer-complex, demonstrates the utility of aniline derivatives in organic synthesis (Bruneau‐Voisine et al., 2017). The synthesis of polymers for specific applications like electrosynthesis in 2- and 3-methylaniline also indicates their importance in material science (Cattarin et al., 1988).

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of 2-(3-Methylbutyl)aniline can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and cellular context For instance, the compound’s reactivity and stability could be affected by the pH of its environment Its efficacy could also be influenced by the presence of other molecules that compete for the same targets

Propiedades

IUPAC Name |

2-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVAXXMMLNCSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)

![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)